molecular formula C15H13NO3 B7440928 2-(2-Benzamidophenyl)acetic acid

2-(2-Benzamidophenyl)acetic acid

Cat. No.: B7440928
M. Wt: 255.27 g/mol
InChI Key: KASKMAZRPJTKKY-UHFFFAOYSA-N
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Description

2-(2-Benzamidophenyl)acetic acid is a chemical scaffold of significant interest in medicinal chemistry and biochemical research. Its core structure is related to benzamido derivatives that have been investigated as potential therapeutic agents. Scientific literature indicates that structurally similar benzamidophenyl compounds have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways . PTP1B inhibition is a validated strategy for improving insulin sensitivity and glucose metabolism, making it a prominent target for research into type 2 diabetes and obesity . Furthermore, related omega-[2-(N-alkylbenzamido)-phenyl]-alkanoic acids have demonstrated dose-dependent inhibition of gluconeogenesis in isolated perfused rat livers, highlighting the potential of this chemotype in metabolic disease research and the study of hepatic glucose production . This compound is provided for research purposes to facilitate the exploration of these and other biochemical mechanisms in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-benzamidophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(18)10-12-8-4-5-9-13(12)16-15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASKMAZRPJTKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Poly(2-(9H-carbazol-9-yl)acetic acid)
  • Structure : Replaces the benzamido group with a carbazole moiety.
  • Properties : Exhibits electrochemical activity, forming electrochromic films with a conductivity of 4.3 × 10⁻² S/cm. Soluble in DMSO, THF, and other polar solvents.
  • Applications : Used in optoelectronics due to its reversible oxidation states and green coloration in oxidized form .
Diphenylhydantoic Acid
  • Structure: Contains a carbamoylamino (-NHCONH₂) group and diphenyl substitution.
  • Properties : High crystallinity; precursor to phenytoin (an anticonvulsant).
  • Applications : Pharmaceutical synthesis .
2-[Benzyl(phenyl)amino]acetic Acid
  • Structure: Substitutes benzamido with a benzyl-phenylamino group.
  • Properties : Lower molecular weight (241.29 g/mol) and basicity due to the secondary amine.
  • Applications : Intermediate in organic synthesis .

Substituent Position and Electronic Effects

(2R)-(2-Acetylphenyl)(hydroxy)acetic Acid
  • Structure : Features acetyl (-COCH₃) and hydroxyl (-OH) groups at the 2-position.
  • Properties : Stereospecific (R-configuration) influences chiral recognition in biological systems.
  • Applications: Potential use in asymmetric synthesis .
2-(4-Methoxy-2-methylphenyl)acetic Acid
  • Structure : Methoxy (-OCH₃) and methyl (-CH₃) substituents at the 4- and 2-positions.
  • Properties : Increased lipophilicity compared to the unsubstituted analog.
  • Applications : Studied for anti-inflammatory properties .

Ester and Acid Derivatives

Methyl 2-(2-Aminophenyl)acetate
  • Structure: Methyl ester derivative with an amino (-NH₂) group.
  • Properties : Enhanced volatility and reduced solubility in water compared to the carboxylic acid form.
  • Applications : Prodrug design or peptide synthesis .
2-Acetylphenyl Benzoate
  • Structure : Ester linkage replaces the acetic acid group.
  • Properties : Lower acidity (pKa ~8–10) and altered metabolic stability.
  • Applications : Photolabile protecting groups in organic chemistry .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Benzamidophenyl)acetic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling benzamide derivatives with phenylacetic acid precursors via amidation or condensation reactions. Key steps include:
  • Regioselective bromination (as demonstrated for similar compounds in ), using bromine in acetic acid to functionalize the aromatic ring.
  • Acid-catalyzed coupling with benzamide groups under reflux conditions.
    Yield optimization strategies:
  • Use of anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
  • Temperature control (60–80°C) to balance reaction rate and decomposition.
  • Catalytic additives like p-toluenesulfonic acid (PTSA) or DMAP to enhance coupling efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Table 1 : Comparison of Synthetic Conditions from Analogous Studies

Reaction StepReagents/ConditionsYield (%)Reference
BrominationBr₂ in acetic acid, 25°C84
AmidationEDC/HOBt, DMF, 60°C72
PurificationEthanol/water recrystallization90

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Confirm benzamide proton signals (δ 8.0–8.5 ppm for aromatic NH) and acetic acid protons (δ 3.5–4.0 ppm for CH₂).
  • ¹³C NMR : Identify carbonyl carbons (δ 170–175 ppm for COOH and CONH).
  • FT-IR : Detect key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₃NO₃).
  • X-ray Diffraction (if crystalline): Resolve bond lengths/angles (e.g., C=O bond ~1.21 Å, C-N bond ~1.34 Å) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and hydrogen-bonding networks?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides atomic-level insights:
  • Hydrogen Bonding : Identify O–H⋯O/N interactions (e.g., carboxylic acid dimers with R₂²(8) motifs ).
  • Torsional Angles : Assess planarity of the benzamide group (e.g., dihedral angles between phenyl and acetic acid moieties ~78° ).
  • Packing Analysis : Use Mercury software to visualize π-π stacking or van der Waals interactions.

Table 2 : Crystallographic Parameters from Analogous Structures

Parameter2-(2-Methoxyphenyl)acetic Acid 2-(3-Bromo-4-methoxyphenyl)acetic Acid
Space GroupPbcaP2₁/c
Hydrogen Bond Length (Å)O–H⋯O: 1.82–1.85O–H⋯O: 1.79
Dihedral Angle (°)78.1578.15

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
  • Variable-Temperature NMR : Detect rotameric equilibria (e.g., hindered rotation of the benzamide group).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm coupling networks.
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental chemical shifts .
  • pH-Dependent Studies : Assess protonation states (carboxylic acid vs. carboxylate).

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
  • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration).

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or solubility data?

  • Methodological Answer : Variations often stem from polymorphic forms or impurities. Mitigation steps:
  • DSC/TGA Analysis : Confirm thermal stability and polymorph transitions.
  • Powder XRD : Compare diffraction patterns with known polymorphs .
  • Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile).

Q. Why do catalytic reaction yields vary significantly across studies?

  • Methodological Answer : Key factors include:
  • Catalyst Purity : Metal contaminants (e.g., Pd in coupling reactions) may alter pathways.
  • Moisture Sensitivity : Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions).
  • Substrate Ratios : Optimize stoichiometry (e.g., 1.2:1 benzamide:acetic acid derivative).

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